

Adipic Acid Monoethyl Ester: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Adipic acid monoethyl ester*

Cat. No.: *B1208492*

[Get Quote](#)

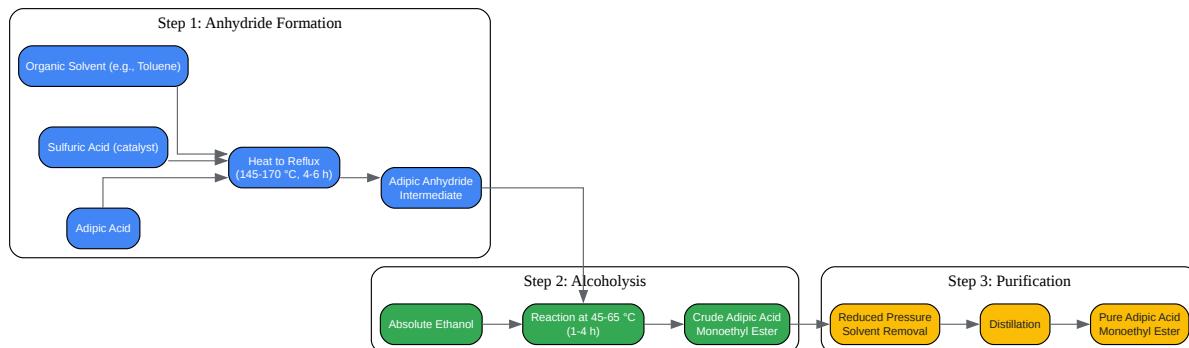
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Adipic acid monoethyl ester, a mono-esterified derivative of the dicarboxylic adipic acid, serves as a crucial and versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making it an ideal starting material or intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and polymers. This document provides detailed application notes and experimental protocols for the use of **adipic acid monoethyl ester** in organic synthesis.

Properties and Synthesis

Adipic acid monoethyl ester is typically a white to pale orange crystalline solid or powder.[\[1\]](#) Key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₁₄ O ₄
Molecular Weight	174.19 g/mol
CAS Number	626-86-8
Melting Point	28-29 °C
Boiling Point	180 °C at 18 mmHg
Density	0.98 g/mL at 25 °C
Solubility	Soluble in water (50 mg/mL)


Table 1: Physicochemical Properties of **Adipic Acid Monoethyl Ester**

The synthesis of **adipic acid monoethyl ester** can be achieved through several methods, with the direct esterification of adipic acid being a common approach. A high-yield method involves the initial formation of adipic anhydride, followed by alcoholysis with ethanol. This method effectively minimizes the formation of the diester byproduct.[\[2\]](#)[\[3\]](#)

Protocol 1: Synthesis of Adipic Acid Monoethyl Ester via Adipic Anhydride

This protocol is adapted from a patented industrial method.[\[2\]](#)[\[3\]](#)

Experimental Workflow for the Synthesis of **Adipic Acid Monoethyl Ester**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **adipic acid monoethyl ester**.

Materials:

- Adipic acid
- Concentrated sulfuric acid
- Toluene (or another suitable organic solvent)
- Absolute ethanol
- Standard laboratory glassware for reflux and distillation

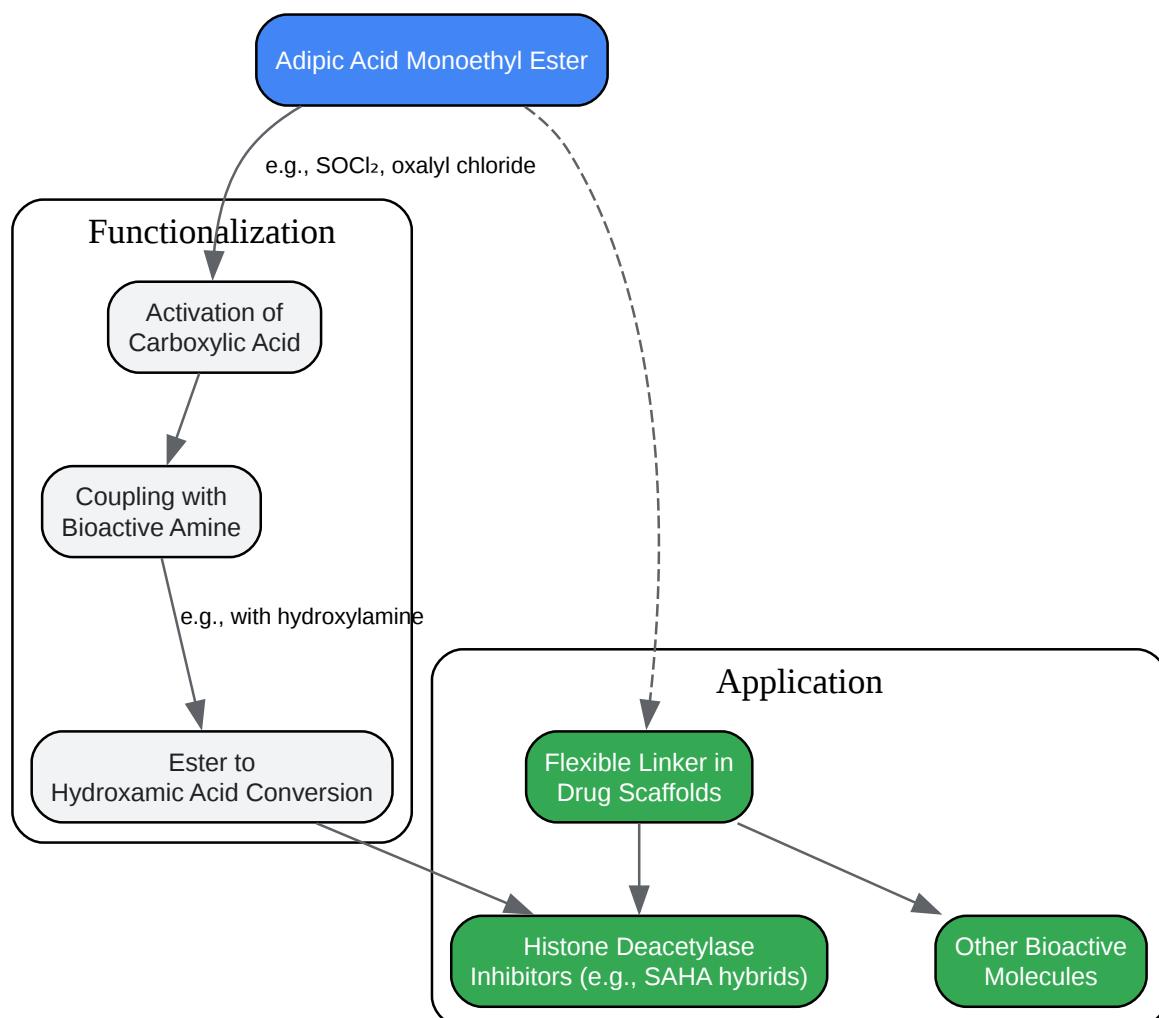
Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine adipic acid, a catalytic amount of concentrated sulfuric acid, and toluene.
- Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water that is formed.
- After the reaction is complete, cool the mixture and separate the organic layer.
- To the organic layer, slowly add absolute ethanol.
- Heat the mixture to 45-65 °C for 1-4 hours to facilitate the alcoholysis of the in-situ formed adipic anhydride.
- Remove the toluene under reduced pressure.
- Purify the resulting crude product by vacuum distillation to obtain pure **adipic acid monoethyl ester**.

Quantitative Data:

Parameter	Value	Reference
Molar Yield	96-97%	[2] [3]
Product Purity	>99.0%	[2] [3]

Table 2: Yield and Purity of **Adipic Acid Monoethyl Ester** Synthesis


Applications in the Synthesis of Bioactive Molecules

Adipic acid monoethyl ester is a valuable building block for introducing a flexible six-carbon linker into bioactive molecules. This is particularly relevant in the design of inhibitors for enzymes such as histone deacetylases (HDACs), where the linker connects a zinc-binding group to a cap group that interacts with the enzyme surface.

Application Example: Synthesis of Colchicine-SAHA Hybrids

Adipic acid monoethyl ester can be utilized as a precursor for the adipoyl linker in the synthesis of colchicine-suberoylanilide hydroxamic acid (SAHA) hybrids, which are investigated as potential antitumor agents.^[4] The synthesis involves the activation of the carboxylic acid moiety of **adipic acid monoethyl ester**, followed by coupling with an appropriate amine, and subsequent conversion of the terminal ester to a hydroxamic acid.

Logical Relationship of **Adipic Acid Monoethyl Ester** as a Building Block

[Click to download full resolution via product page](#)

Caption: Role of **adipic acid monoethyl ester** in synthesis.

Protocol 2: General Procedure for the Synthesis of an Adipic Acid-Based Hydroxamic Acid

This protocol is a generalized procedure based on standard methods for the synthesis of hydroxamic acids from esters.

Materials:

- **Adipic acid monoethyl ester**
- Oxalyl chloride or thionyl chloride
- A bioactive amine (e.g., a derivative of colchicine)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine or other non-nucleophilic base
- Hydroxylamine hydrochloride
- Sodium methoxide or potassium hydroxide
- Methanol

Procedure:

Step 1: Amide Bond Formation

- Dissolve **adipic acid monoethyl ester** in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride or thionyl chloride to the solution to form the acid chloride. Stir for 1-2 hours at 0 °C.
- In a separate flask, dissolve the bioactive amine and triethylamine in anhydrous DCM.

- Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting amide-ester by column chromatography.

Step 2: Hydroxamic Acid Formation

- Dissolve the purified amide-ester in methanol.
- In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base such as sodium methoxide or potassium hydroxide in methanol.
- Add the hydroxylamine solution to the amide-ester solution.
- Stir the reaction at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.
- Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of dilute acid.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the final hydroxamic acid product by recrystallization or column chromatography.

Conclusion

Adipic acid monoethyl ester is a readily accessible and highly useful bifunctional building block in organic synthesis. Its differential reactivity allows for sequential modifications of its carboxylic acid and ester moieties, providing a straightforward route for the introduction of a flexible six-carbon linker in the synthesis of complex target molecules. The protocols and data presented herein demonstrate its utility for researchers in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 2. Improved Synthesis of Histone Deacetylase Inhibitors (HDIs) (MS-275 and CI-994) and Inhibitory Effects of HDIs Alone or in Combination with RAMBAs or Retinoids on Growth of Human LNCaP Prostate Cancer Cells and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Adipic Acid Monoethyl Ester: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208492#adipic-acid-monoethyl-ester-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com